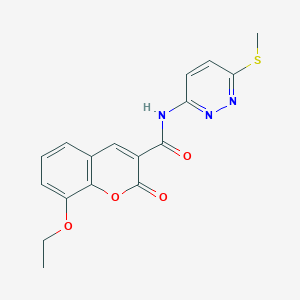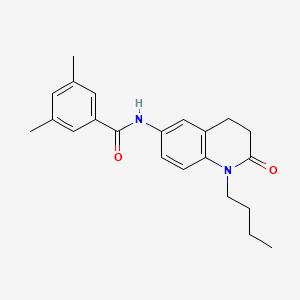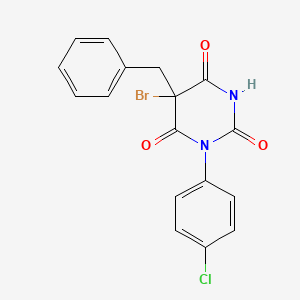![molecular formula C16H20N2O3S B2587446 N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide CAS No. 1219441-74-3](/img/structure/B2587446.png)
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide (CP-94,253) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
Aplicaciones Científicas De Investigación
Cyclization and Synthesis of Heterocycles
Cyclopropane-containing compounds are crucial in medicinal chemistry due to their presence in many drug molecules. A study described the electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides, leading to spirocyclic dihydropyridines. These compounds can be further elaborated into spirocyclic heterocycles with drug-like features, demonstrating the utility of such cyclization reactions in the synthesis of complex molecular architectures (Senczyszyn, Brice, & Clayden, 2013).
Antiviral and Antibacterial Agents
Another application involves the synthesis of sulfonyl group-containing naphthyridine derivatives as antibacterial agents. Such compounds, derived from chloronicotinic acid derivatives via Dieckmann-type cyclization, highlight the potential of incorporating sulfonyl and cyclopropyl groups for developing potent antibacterial compounds (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
HIV Protease Inhibitors
In the context of antiviral research, sulfonamide-substituted cyclooctylpyranones were identified as potent, nonpeptidic HIV protease inhibitors. This study emphasizes the role of sulfonamide substitution for achieving high binding affinity and antiviral activity, contributing to the development of new therapeutic agents (Skulnick et al., 1997).
Lead Compound Development
The design and synthesis of cyclopropane-containing compounds are significant for drug discovery, as demonstrated by a strategy for preparing cyclopropane-containing lead-like compounds and fragments. This approach utilizes cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, yielding scaffolds suitable for further derivatization and highlighting the versatility of cyclopropane moieties in medicinal chemistry (Chawner, Cases-Thomas, & Bull, 2017).
Antibacterial Activity
Sulfonamide drugs have revolutionized antibiotic medicine, and their synthesis at room temperature through economical routes has been explored. The study demonstrates the antibacterial efficacy of these compounds, specifically against Staphylococcus aureus and Escherichia coli, underscoring the potential of sulfonamide scaffolds in combating bacterial infections (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).
Propiedades
IUPAC Name |
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(17-14-8-9-14)15-7-4-11-18(15)22(20,21)12-10-13-5-2-1-3-6-13/h1-3,5-6,10,12,14-15H,4,7-9,11H2,(H,17,19)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNVTIFAWMABJQ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)
![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587369.png)

![3-[(2-phenylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2587374.png)


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-fluorobenzoate](/img/structure/B2587378.png)
![2-(2-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2587379.png)

![5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol](/img/structure/B2587383.png)